Rivaroxaban was developed by Bayer Schering Pharma AG and received approval for clinical use in 2008. It is classified as a direct Factor Xa inhibitor, which distinguishes it from traditional anticoagulants that require monitoring and dose adjustments. Rivaroxaban M6, specifically, is identified as one of the metabolites formed during the metabolism of rivaroxaban in the liver.
The synthesis of rivaroxaban M6 involves multiple chemical reactions starting from simpler precursors. The synthetic route typically includes:
Recent advancements have focused on optimizing these reactions to improve yield and purity while minimizing hazardous waste and operational complexity .
Rivaroxaban M6 retains a complex structure characteristic of its parent compound, rivaroxaban. The chemical structure can be represented as follows:
The structure features a morpholine ring, a thiophene moiety, and various functional groups that contribute to its pharmacological activity.
The metabolic pathway of rivaroxaban includes several reactions leading to the formation of rivaroxaban M6. Key reactions include:
These reactions are essential for understanding the pharmacokinetics and safety profile of rivaroxaban .
Rivaroxaban acts by directly inhibiting Factor Xa, thereby preventing the conversion of prothrombin to thrombin, which is crucial for fibrin formation and clot development. The mechanism can be summarized as follows:
The efficacy of rivaroxaban in clinical settings has been well documented, particularly in surgical patients at risk for venous thromboembolism .
Rivaroxaban M6 exhibits specific physical and chemical properties that are critical for its functionality:
These properties influence its formulation in pharmaceutical preparations .
Rivaroxaban M6 serves several important roles in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2